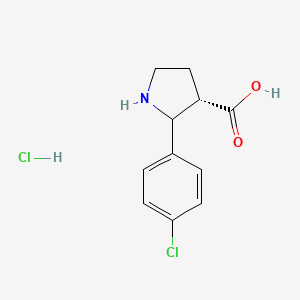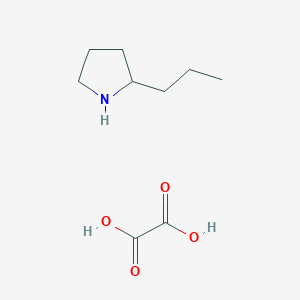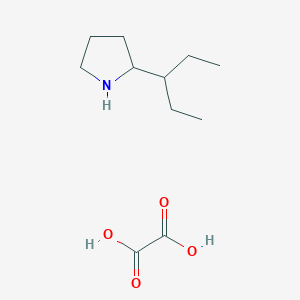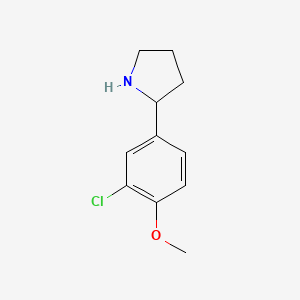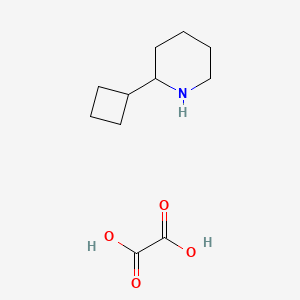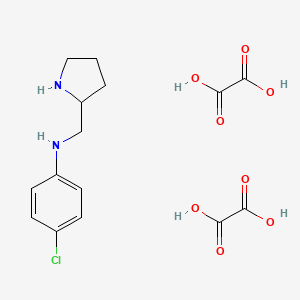
4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate” is a chemical compound with the molecular formula C13H17ClN2O4 . It has a molecular weight of 300.74 .
Molecular Structure Analysis
The molecular structure of “4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate” can be represented by the canonical SMILES string:C1CC(NC1)CNC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.
Scientific Research Applications
Corrosion Inhibition
- Synthesized Aniline Derivative as Corrosion Inhibitor: A study by Fernandes et al. (2019) synthesized a similar aniline derivative, 4‐Chloro‐N‐(pyridin‐2‐ylmethyl)aniline (CPYA), as a corrosion inhibitor for mild steel in an acid medium. The inhibitor showed high efficiency and was analyzed using gravimetric studies, electrochemical measurements, and surface analyses like atomic force microscopy and scanning electron microscopy (Fernandes et al., 2019).
Polymers and Electrochemistry
- Comparative Study of Polyaniline and Polypyrrole: Blinova et al. (2007) conducted a study on the oxidation of aniline and pyrrole, highlighting their similarities and differences, which is relevant for understanding the properties of compounds like 4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in polymer applications (Blinova et al., 2007).
- Efficient Synthesis of Aniline Derivatives: A study by Vargas et al. (2012) reported on the microwave-assisted synthesis of aniline derivatives, which could be relevant for understanding the synthesis pathways of compounds like 4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Vargas et al., 2012).
Crystal Structure Analysis
- Crystal Structure of Analogous Compounds: Research by Krishnan et al. (2021) analyzed the crystal structure of a compound similar to 4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate. They used density functional theory (DFT) calculations and Hirshfeld surface analysis to study the molecular interactions (Krishnan et al., 2021).
Biological and Pharmacological Studies
- Antioxidant and Acetylcholinesterase Inhibitory Properties: Research by Vargas Méndez and Kouznetsov (2015) explored the antioxidant and acetylcholinesterase inhibitory properties of diverse γ-pyridinyl amine derivatives, which could have implications for understanding the biological activity of 4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Vargas Méndez and Kouznetsov, 2015).
properties
IUPAC Name |
4-chloro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2C2H2O4/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;2*3-1(4)2(5)6/h3-6,11,13-14H,1-2,7-8H2;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGCBWBFTAXMAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

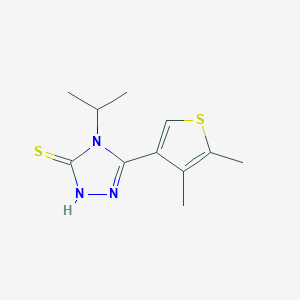
![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)
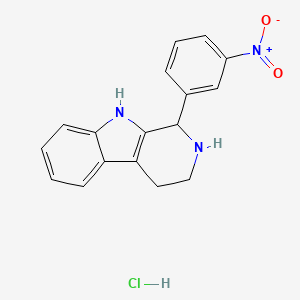
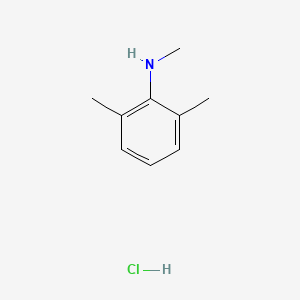
![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)
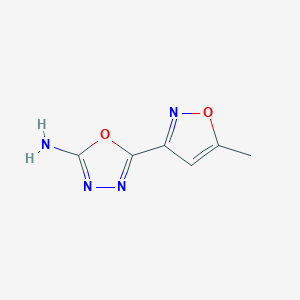

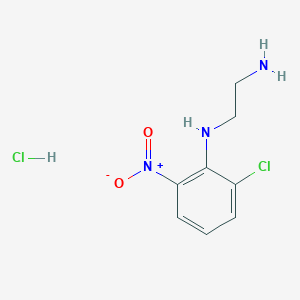
![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/structure/B1356258.png)
